Product packaging for Bradykinin (1-3)(Cat. No.:CAS No. 23815-91-0)

Bradykinin (1-3)

Cat. No.: B550074
CAS No.: 23815-91-0
M. Wt: 368.43 g/mol
InChI Key: YCYXHLZRUSJITQ-SRVKXCTJSA-N
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Description

Arg-Pro-Pro is an oligopeptide.
final stable metabolite of bradykinin degradation in plasma

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N6O4 B550074 Bradykinin (1-3) CAS No. 23815-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O4/c17-10(4-1-7-20-16(18)19)13(23)21-8-2-5-11(21)14(24)22-9-3-6-12(22)15(25)26/h10-12H,1-9,17H2,(H,25,26)(H4,18,19,20)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYXHLZRUSJITQ-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946611
Record name Arginylprolylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23815-91-0
Record name Arginyl-prolyl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginylprolylproline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23815-91-0
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Enzymatic Generation and Processing of Bradykinin 1 3

Bradykinin (B550075) (1-3), the N-terminal tripeptide fragment of bradykinin with the sequence Arginine-Proline-Proline (Arg-Pro-Pro), is a product of the complex enzymatic cascade that governs bradykinin metabolism. Its generation involves the specific cleavage of the parent nonapeptide, bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).

Research indicates that the formation of Bradykinin (1-3) is a result of endopeptidase activity on the bradykinin molecule. One of the key enzymes implicated in this process is prolyl oligopeptidase (POP), also known as prolyl endopeptidase. This enzyme is known to cleave peptides on the C-terminal side of proline residues. Studies have identified two potential cleavage sites for prolyl oligopeptidase within the bradykinin sequence, one of which is the Proline³-Glycine⁴ (Pro³-Gly⁴) peptide bond. oup.com Cleavage at this specific site would directly yield the Bradykinin (1-3) fragment.

Further evidence for the generation of Bradykinin (1-3) comes from metabolic studies in various biological systems. In studies of bradykinin metabolism in perfused rat lungs, Bradykinin (1-3) was identified as one of the resulting fragments, accounting for approximately 3% of the total degraded bradykinin. nih.gov The researchers concluded that a major pathway for bradykinin degradation in the lung involves enzymatic cleavage at both the Arg¹-Pro² and Pro³-Gly⁴ bonds. nih.gov

Similarly, investigations into bradykinin degradation in human serum have identified Arg-Pro-Pro as one of the final, stable degradation products. nih.gov This suggests that enzymatic pathways exist in circulation that process bradykinin or its larger fragments down to this tripeptide.

The table below summarizes the key enzyme involved in the direct generation of Bradykinin (1-3) from Bradykinin.

Table 1: Enzyme Involved in the Generation of Bradykinin (1-3)

Enzyme NameAbbreviationAction on BradykininResulting Fragment
Prolyl OligopeptidasePOPCleaves the Pro³-Gly⁴ peptide bondBradykinin (1-3)

Identification and Characterization of Specific Degradative Enzymes for Bradykinin 1 3

The metabolic fate of Bradykinin (B550075) (1-3) itself is less clearly defined than its generation. As a small peptide, it is subject to further breakdown by various peptidases. While the complete enzymatic profile for its degradation is not fully elucidated, some enzymes have been identified as capable of processing this tripeptide.

One such enzyme is aminopeptidase (B13392206) P (APP), also referred to as aminoacylproline hydrolase. This enzyme specifically cleaves the N-terminal amino acid from a peptide when the second residue is proline. A radioassay developed for APP activity utilizes a synthetic substrate, Arg-Pro-Pro-[³H]benzylamide. nih.gov In this assay, aminopeptidase P hydrolyzes the substrate to release arginine and the Pro-Pro-[³H]benzylamide fragment. nih.gov This demonstrates the capability of aminopeptidase P to cleave the N-terminal arginine from the Arg-Pro-Pro sequence of Bradykinin (1-3). This action would result in the formation of Arginine and the dipeptide Pro-Pro.

Studies on bradykinin metabolism in human serum have noted that while larger peptide fragments are initially formed, they are subsequently "unstable in serum and were cleaved by enzymes that have not yet been characterized." nih.gov This indicates the presence of other, as-yet-unspecified, peptidases in circulation that contribute to the complete catabolism of small bradykinin fragments like Bradykinin (1-3).

The table below details the enzyme with a characterized role in the degradation of Bradykinin (1-3).

Table 2: Enzyme Implicated in the Degradation of Bradykinin (1-3)

Enzyme NameAbbreviationAction on Bradykinin (1-3)Resulting Products
Aminopeptidase PAPPCleaves the Arg¹-Pro² peptide bondArginine and Proline-Proline (Pro-Pro)

Biological Activities and Functional Mechanisms of Bradykinin 1 3

Receptor Interaction Dynamics of Bradykinin (1-3)

The biological actions of bradykinin are primarily mediated through its interaction with two distinct G protein-coupled receptors: B1R and B2R. While B2R is constitutively expressed and mediates many of bradykinin's physiological effects, B1R is typically induced during inflammation and tissue injury. The specific receptor engagement patterns of bradykinin (1-3) are less extensively documented than those of the parent peptide, but emerging research suggests distinct interaction profiles.

Non-B1 Receptor and Non-B2 Receptor Mediated Effects

Studies investigating the mechanisms of action for bradykinin fragments have provided insights into their receptor interactions. Research has indicated that certain biological effects attributed to bradykinin (1-9) are dependent on the activation of B1R and/or B2R. However, bradykinin (1-3) appears to elicit some effects independently of these canonical receptors.

For instance, in studies examining nitric oxide (NO) production in neonatal rat cardiomyocytes, bradykinin (1-9) induced NO production that was abolished by selective antagonism of B2R or by blocking both B1R and B2R. In contrast, bradykinin (1-3) did not elicit an alteration in NO production under these conditions, suggesting that its signaling pathway for NO release does not involve the activation of B1R or B2R. biorxiv.org This finding points towards the possibility of bradykinin (1-3) engaging alternative signaling cascades or receptors distinct from the well-established B1 and B2 subtypes for certain cellular responses.

Table 1: Receptor Engagement for NO Production in Neonatal Rat Cardiomyocytes

PeptideB1R AntagonismB2R AntagonismCombined B1R/B2R AntagonismEffect on NO Production
Bradykinin (1-9)No changeAbolishedAbolishedInduced
Bradykinin (1-3)No changeNo changeNo changeNo alteration observed

*Data synthesized from research findings. biorxiv.org

Investigation of Atypical or Novel Receptor Engagement for Bradykinin (1-3)

The observation that bradykinin (1-3) does not appear to mediate certain effects through B1R or B2R activation, as seen with NO production, raises questions about its potential engagement with atypical or novel receptors. While direct identification of specific novel receptors for bradykinin (1-3) is not extensively detailed in the reviewed literature, the lack of response to B1R and B2R antagonists for certain activities implies the existence of alternative signaling pathways.

Some research has explored the possibility of atypical receptors, such as a proposed B3 receptor, in mediating bradykinin-induced signaling, although confirmation for such receptors remains under investigation. physiology.org The distinct biological profile of bradykinin fragments like bradykinin (1-3) suggests that their interactions may involve receptor subtypes or signaling mechanisms that differ from those engaged by the full-length peptide. Further research is warranted to fully elucidate the spectrum of receptors and signaling pathways that bradykinin (1-3) may interact with.

Differential Pro-inflammatory Responses of Bradykinin (1-3) Compared to Bradykinin (1-9)

Bradykinin (1-9) is recognized as a potent mediator of inflammation, contributing to processes such as pain and increased vascular permeability. Comparative studies have evaluated the pro-inflammatory activities of bradykinin fragments, including bradykinin (1-3), against the parent peptide.

Research indicates that bradykinin (1-3) exhibits significantly attenuated pro-inflammatory effects when compared to bradykinin (1-9). In in vivo assays using mice, bradykinin (1-9) was shown to increase nociceptive reflexes. While bradykinin (1-3) also induced nociceptive reflexes, the magnitude of this response was significantly lower than that observed with bradykinin (1-9). biorxiv.org

Furthermore, the assessment of plasma extravasation, a key indicator of increased vascular permeability and inflammation, revealed a clear difference between the two peptides. Bradykinin (1-9) effectively increased vascular permeability in mouse footpads, as measured by Evans' Blue quantification. In contrast, bradykinin (1-3) did not produce a significant effect on plasma extravasation in the same experimental setup. biorxiv.org These findings collectively suggest that the pro-inflammatory potency of bradykinin (1-3) is substantially reduced compared to bradykinin (1-9), potentially due to differences in receptor binding affinity or downstream signaling efficacy.

Table 2: Comparative Pro-inflammatory Activity of Bradykinin (1-3) vs. Bradykinin (1-9)

Biological AssayBradykinin (1-9)Bradykinin (1-3)Comparison
Nociceptive ReflexesInducedInduced (lower)Significantly lower response for Bradykinin (1-3) compared to Bradykinin (1-9)
Plasma ExtravasationIncreasedNo significant effectBradykinin (1-9) increased permeability; Bradykinin (1-3) did not

*Data synthesized from research findings. biorxiv.org

These findings highlight that while bradykinin (1-3) retains some biological activity, its pro-inflammatory contributions are considerably less potent than those of the full-length bradykinin (1-9). This differential activity profile suggests that the C-terminal portion of bradykinin is crucial for its maximal pro-inflammatory effects, likely through optimal interaction with its cognate receptors.

List of Mentioned Compounds:

Bradykinin (1-3)

Bradykinin (BK)

Bradykinin (1-9)

Lys-bradykinin (Lys-BK)

des-Arg9-bradykinin (DABK)

des-Arg10-kallidin

Kallidin (KD)

[des-Arg9-Leu8]bradykinin

HOE 140 (Bradykinin B2 receptor antagonist)

CP-0597 (Bradykinin B2 receptor antagonist)

BI-113823 (Bradykinin B1 receptor antagonist)

FGY-1153 (Bradykinin B1 receptor antagonist)

MEN16132 (Bradykinin antagonist)

MK-0686 (Bradykinin antagonist)

Nitric Oxide (NO)

Interleukin-1 beta (IL-1β)

Tumor necrosis factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Interleukin-2 (IL-2)

Prostaglandin E2 (PGE2)

Prostaglandin F2α (PGF2α)

Angiotensin-converting enzyme (ACE)

Angiotensin II

Angiotensin II type 1 (AT1) receptor

Angiotensin II type 2 (AT2) receptor

Angiotensin (1-7)

Mas receptor (MasR)

ATP

ADP

UTP

P2Y12 receptors

P2X3 receptor

P2Y6 receptors

Apelin receptor

Dopamine D1 receptor

Histamine H3 receptor

Cannabinoid receptor CB1

Structure Activity Relationships of Bradykinin 1 3

Determinants of Biological Activity Based on Amino Acid Sequence

The biological activity of Bradykinin (B550075) (1-3) is intrinsically linked to its simple Arg-Pro-Pro sequence. Unlike its parent molecule, which relies on its full length, particularly its C-terminal residues, for high-affinity binding to bradykinin B1 and B2 receptors, the activity of Bradykinin (1-3) stems from the N-terminal sequence itself and is not mediated by these receptors. biorxiv.orgbiorxiv.orgnih.gov

Research has demonstrated that Bradykinin (1-3), along with other N-terminal fragments like Bradykinin (1-5) and (1-7), can induce significant biological effects, primarily the production of nitric oxide (NO) in various cell types, including human, mouse, and rat cells. biorxiv.orgbiorxiv.org This NO production leads to subsequent vasorelaxation. biorxiv.orgbiorxiv.org A key finding is that these effects are not inhibited by antagonists for the B1 or B2 receptors, indicating that the Arg-Pro-Pro sequence interacts with a different, as-yet-unidentified target. biorxiv.orgbiorxiv.orgnih.gov

The structural determinants for this activity are thought to reside in the basic N-terminal arginine residue followed by the two rigid proline residues. The hypothesis that this specific N-terminal sequence could be active was supported by the known biological activity of a similar peptide, Lys-Pro-Pro, found in scorpion venom, which also contains a basic residue followed by two prolines and is known to elicit biological responses. biorxiv.org In studies comparing N-terminal fragments, Bradykinin (1-3) was found to be active at concentrations as low as 10⁻⁹ mol/L, indicating significant potency. biorxiv.org

Biological Activity of Bradykinin N-Terminal Fragments

Peptide FragmentSequenceObserved Biological ActivityReceptor Involvement
Bradykinin (1-3)Arg-Pro-ProNitric Oxide (NO) Production, VasorelaxationIndependent of B1 and B2 Receptors
Bradykinin (1-5)Arg-Pro-Pro-Gly-PheNitric Oxide (NO) Production, Vasorelaxation, Inhibition of α-thrombinIndependent of B1 and B2 Receptors
Bradykinin (1-7)Arg-Pro-Pro-Gly-Phe-Ser-ProNitric Oxide (NO) Production, VasorelaxationIndependent of B1 and B2 Receptors
Bradykinin (1-9) (Parent Peptide)Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-ArgVasodilation, Inflammation, PainMediated primarily by B2 Receptor

Impact of N-terminal Truncation on Functional Selectivity

The truncation of the full nine-amino-acid bradykinin peptide to the N-terminal tripeptide Bradykinin (1-3) results in a profound shift in functional selectivity. The parent peptide, Bradykinin (1-9), exerts its well-known effects on blood pressure, inflammation, and pain primarily through the activation of the constitutively expressed B2 receptor. nih.gov Its metabolite, des-Arg⁹-Bradykinin, is the selective agonist for the inducible B1 receptor.

The progressive N-terminal truncation dramatically alters this receptor selectivity. Bradykinin (1-3) does not activate B1 or B2 receptors. biorxiv.orgbiorxiv.org Instead, it acquires a new functional selectivity for a distinct signaling pathway that results in NO production and vasorelaxation. biorxiv.orgbiorxiv.org This demonstrates that truncation is not merely a process of inactivation but can produce metabolites with novel biological functions. The removal of the C-terminal amino acids unmasks a previously unrecognized activity inherent in the N-terminal Arg-Pro-Pro sequence. This functional shift highlights that different domains of the bradykinin peptide are responsible for different biological effects, with the N-terminal fragments constituting a new, active component of the kallikrein-kinin system. nih.gov

Conformational Studies and Molecular Modeling of Bradykinin (1-3)

Specific conformational studies and detailed molecular modeling data for the isolated Bradykinin (1-3) tripeptide are not extensively documented in the literature. However, the conformational tendencies of this fragment can be inferred from the known structural impact of its constituent amino acids, particularly the two consecutive proline residues.

Proline is unique among the proteinogenic amino acids as its side chain is bonded back to the peptide backbone, creating a rigid ring structure. This severely restricts the rotational freedom around the nitrogen-alpha carbon bond (phi, φ angle), introducing a "kink" or turn in the peptide chain. The presence of two adjacent proline residues, as in the Arg-Pro-Pro sequence, amplifies this effect, preventing the formation of common secondary structures like α-helices or β-sheets. nih.gov Instead, the sequence is predisposed to adopt a more extended or a specific turn-like conformation (e.g., a gamma turn). nih.gov

This inherent rigidity in the Pro-Pro segment means that the N-terminal arginine residue is presented in a relatively fixed orientation. This structural feature is critical for the conformation of the full bradykinin peptide and is fully conserved in the (1-3) fragment. While detailed modeling would be required to define the precise three-dimensional structure and its interaction with its biological target, the foundational conformation is dictated by the rigid di-proline element, which likely plays a crucial role in its receptor-independent biological activity.

Research Models and Experimental Methodologies for Bradykinin 1 3 Investigation

In vitro Cell Culture Systems

In vitro cell culture systems provide a controlled environment to study the direct effects of Bradykinin (B550075) (1-3) on specific cell types. These models allow for the detailed examination of molecular mechanisms and cellular responses without the complexities of systemic physiological interactions.

Cardiomyocyte Models (Rat, Mouse)

Cardiomyocytes, the muscle cells of the heart, are crucial for cardiac function. Studies utilizing rat and mouse cardiomyocytes have explored Bradykinin (1-3)'s impact on cellular processes, particularly nitric oxide (NO) production.

Research has shown that Bradykinin (1-3), along with longer fragments like BK-(1-7) and BK-(1-5), can induce NO production in both neonatal rat cardiomyocytes and adult mouse ventricular myocytes biorxiv.org. This effect was observed even at low concentrations, suggesting a potential role for these fragments in cardiac signaling pathways biorxiv.org. Specifically, Bradykinin (1-3) was found to induce NO production in these cells, and this response was independent of B1 or B2 receptor activation biorxiv.org. Further investigations into rat cardiomyocytes have indicated that bradykinin, in general, plays a role in cardioprotection during ischemia-reperfusion and can inhibit apoptosis nih.govnih.gov. While these studies often focus on the full bradykinin peptide, the findings with Bradykinin (1-3) suggest its fragments may also contribute to these protective mechanisms.

Human Glioblastoma Cell Lines

Human glioblastoma cell lines, such as U-87 MG, are utilized to investigate the effects of Bradykinin (1-3) on cancer biology, particularly in the context of brain tumors. Research has explored its influence on cell signaling, migration, and invasion.

Studies have demonstrated that Bradykinin (1-3) can induce nitric oxide (NO) production in human glioblastoma cells (U-87 MG) biorxiv.org. This NO production was found to be independent of B1 or B2 receptor activation, differentiating its mechanism from that of the full bradykinin peptide biorxiv.org. Bradykinin, in general, has been shown to regulate aquaporin 4 gene expression and influence the migration and invasion of glioblastoma cells through the bradykinin 1 receptor mdpi.com. While the specific role of the (1-3) fragment in these processes is still being elucidated, its ability to modulate NO production in these cells suggests a potential involvement in cellular signaling relevant to glioblastoma biorxiv.org.

Ex vivo Organ and Tissue Perfusion Models

Ex vivo models allow for the study of tissue responses in a more physiologically relevant context than isolated cells, while still maintaining a degree of experimental control.

Vascular Tissue Preparations (e.g., Rat Aortic Rings)

Rat aortic rings are a common model for studying vascular smooth muscle function, including vasodilation and vasoconstriction. These preparations are used to assess the direct effects of peptides on blood vessel tone.

Research using rat aortic rings has shown that Bradykinin (1-3), along with BK-(1-7) and BK-(1-5), induces a concentration-dependent vasorelaxation biorxiv.org. The maximum percentage of vasorelaxation elicited by Bradykinin (1-3) was reported to be 25.52 ± 5.03% biorxiv.org. Notably, this vasorelaxant effect mediated by Bradykinin (1-3) was found to be independent of B1 or B2 receptor activation biorxiv.org. This finding is significant as it suggests a distinct mechanism of action for this fragment compared to the full bradykinin peptide, which typically acts via these receptors biorxiv.orgijmrhs.comijmrhs.com. The study also indicated that Bradykinin (1-3) fragments are not merely byproducts of proteolysis but possess measurable biological activity in vitro biorxiv.org.

In vivo Animal Models for Physiological Assessment

In vivo animal models are essential for understanding the systemic physiological effects of Bradykinin (1-3), particularly its impact on the cardiovascular system.

Rodent Models for Cardiovascular Effects

Rodent models, primarily rats and mice, are used to evaluate the cardiovascular consequences of Bradykinin (1-3) administration, such as changes in blood pressure and heart rate.

While extensive in vivo studies specifically detailing the cardiovascular effects of the Bradykinin (1-3) fragment alone are limited in the provided search results, research on the broader bradykinin peptide system in rodents is well-established. Bradykinin (BK-(1-9)) is known to induce vasodilation and a decrease in blood pressure ontosight.aiwikipedia.orgebi.ac.ukactanaturae.ru. Studies investigating BK fragments have shown that BK-(1-7), BK-(1-5), and BK-(1-3) all induce a concentration-dependent vasorelaxant effect in rat aortic rings biorxiv.org. The specific in vivo cardiovascular effects of Bradykinin (1-3) are inferred from these ex vivo findings, suggesting a potential role in modulating blood pressure through vasodilation, though direct in vivo measurements for this specific fragment are not detailed in the provided snippets. Further research is needed to fully characterize its systemic cardiovascular impact.

Future Research Directions and Biotechnological Perspectives on Bradykinin 1 3

Elucidation of Novel Signaling Pathways Independent of Classical Bradykinin (B550075) Receptors

A growing body of research indicates that bradykinin (1-3) exerts its effects through signaling pathways that are independent of the classical bradykinin B1 and B2 receptors. This discovery challenges the traditional understanding of the kallikrein-kinin system and points towards a more complex regulatory network.

Recent studies have demonstrated that bradykinin (1-3), along with other N-terminal fragments of bradykinin like BK-(1-7) and BK-(1-5), can induce nitric oxide (NO) production in various cell types, including cardiomyocytes and human glioblastoma cells. biorxiv.org Crucially, this effect was not blocked by selective antagonists for the B1 or B2 receptors, providing strong evidence for a novel signaling mechanism. biorxiv.org This receptor-independent NO production suggests that bradykinin (1-3) may play a role in cardiovascular homeostasis and vasodilation through a distinct pathway. biorxiv.org

The precise molecular targets and downstream signaling cascades activated by bradykinin (1-3) are still under investigation. It is hypothesized that these fragments might interact with other G protein-coupled receptors (GPCRs) or even non-GPCR targets on the cell surface. biorxiv.org The observation that a structurally similar cryptic scorpion peptide (Lys-Pro-Pro) can induce NO production via B2 receptor activation in mice cardiomyocytes initially suggested a similar mechanism for bradykinin (1-3). biorxiv.org However, the lack of inhibition by B1/B2 receptor antagonists in subsequent studies with bradykinin (1-3) itself refutes this hypothesis and underscores the novelty of its signaling pathway. biorxiv.org

Future research in this area will likely focus on identifying the specific receptors or binding sites for bradykinin (1-3) and elucidating the intracellular signaling events that lead to its physiological effects. This could involve techniques such as affinity chromatography, radioligand binding assays with labeled bradykinin (1-3), and functional genomic screens to identify interacting proteins.

In-depth Analysis of Differential Physiological Roles Compared to Full-Length Bradykinin

The physiological functions of bradykinin (1-3) appear to be distinct from, and in some cases parallel to, those of full-length bradykinin. While full-length bradykinin is a potent pro-inflammatory mediator, causing vasodilation, increased vascular permeability, and pain, bradykinin (1-3) may have a more nuanced role. wikipedia.orgnih.gov

One of the key differences lies in their inflammatory profiles. Preliminary evidence suggests that bradykinin (1-3) and other N-terminal fragments elicit significantly lower pro-inflammatory responses compared to the full-length peptide. biorxiv.org This raises the possibility that these fragments could have protective or modulatory roles in inflammation, potentially acting as endogenous regulators of the inflammatory cascade initiated by bradykinin.

In the cardiovascular system, both bradykinin and its (1-3) fragment can induce vasodilation. biorxiv.orgwikipedia.org However, the mechanisms differ: bradykinin primarily acts through B2 receptor-mediated release of nitric oxide, prostacyclin, and endothelium-derived hyperpolarizing factor, while bradykinin (1-3) appears to act independently of these receptors. biorxiv.orgwikipedia.org This suggests that bradykinin (1-3) could contribute to the regulation of blood pressure and vascular tone through a separate, parallel pathway.

Physiological EffectFull-Length BradykininBradykinin (1-3)Key Distinction
VasodilationPotent, via B2 receptor activationInduces vasorelaxationBradykinin (1-3) acts independently of classical bradykinin receptors. biorxiv.org
InflammationStrong pro-inflammatory mediatorLower pro-inflammatory response observedPotential for a modulatory or less inflammatory role. biorxiv.org
Nitric Oxide (NO) ProductionInduced via B2 receptor activationInduces NO productionMechanism is independent of B1 and B2 receptors. biorxiv.org

Further research is needed to fully delineate the differential physiological roles of bradykinin (1-3). This will involve in vivo studies to assess its effects on blood pressure, inflammation, and pain in various animal models, as well as comparative studies with full-length bradykinin to highlight their distinct contributions to physiological and pathological processes.

Exploration of Biotechnological and Research Tool Applications Based on its Unique Biological Profile

The unique biological properties of bradykinin (1-3) make it a promising candidate for various biotechnological and research applications. Its ability to modulate physiological processes with potentially fewer side effects than full-length bradykinin opens up possibilities for therapeutic development. chemimpex.com

As a research tool, bradykinin (1-3) is invaluable for studying the non-classical signaling pathways of the kallikrein-kinin system. biorxiv.org Its specificity for a yet-to-be-identified receptor system allows researchers to probe these novel pathways without the confounding effects of B1 and B2 receptor activation. This can provide deeper insights into the complex regulation of cardiovascular and inflammatory processes. biorxiv.orgchemimpex.com

In the pharmaceutical industry, bradykinin (1-3) holds potential for the development of new drugs targeting cardiovascular diseases and inflammatory conditions. chemimpex.com Its ability to induce vasodilation and its potentially lower pro-inflammatory profile could be advantageous in treating conditions like hypertension. biorxiv.orgchemimpex.com Furthermore, its unique structure may allow for the design of more specific and potent therapeutics with improved side-effect profiles compared to existing treatments. chemimpex.com

The development of fluorescently labeled ligands based on bradykinin-related peptides for the B1 receptor has demonstrated the potential of using these molecules as imaging and diagnostic tools. plos.org A similar approach could be applied to bradykinin (1-3) to develop probes for its specific receptor, which would be invaluable for studying receptor distribution and function, and could have applications in diagnostic cytofluorometry and histology. plos.org

Application AreaPotential Use of Bradykinin (1-3)Rationale
Cardiovascular ResearchTool to study non-classical vasodilation pathways.Acts independently of B1/B2 receptors, allowing for targeted investigation. biorxiv.org
Pharmaceutical DevelopmentLead compound for novel anti-inflammatory and cardiovascular drugs.Potentially lower pro-inflammatory profile and specific mechanism of action. biorxiv.orgchemimpex.com
Drug DeliveryPotential for enhancing targeted drug delivery systems.Its specific interactions could be harnessed for targeted therapies. chemimpex.com
Biochemical ResearchInvestigating pain mechanisms and the body's response to injury.Provides insights that could lead to new pain management therapies. chemimpex.com

Development of Highly Specific Analytical Standards and Advanced Methodologies for Bradykinin (1-3)

Accurate and sensitive quantification of bradykinin (1-3) in biological samples is crucial for understanding its physiological and pathological roles. However, the analysis of bradykinin and its fragments is challenging due to their low concentrations, rapid metabolism, and the potential for artificial generation during sample collection and preparation. nih.gov

The development of highly specific analytical standards for bradykinin (1-3) is a critical first step. sigmaaldrich.comsigmaaldrich.com These standards are essential for the validation of analytical methods and for ensuring the accuracy and reproducibility of experimental results. Commercially available analytical standards of bradykinin are used for this purpose. sigmaaldrich.comsigmaaldrich.com

Advanced analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the quantification of bradykinin and its metabolites. researchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of picomolar concentrations of these peptides in complex biological matrices like plasma. nih.gov

Recent improvements in sample preparation techniques, such as solid-phase extraction (SPE), have been instrumental in reducing matrix interferences and enhancing the selectivity of the extraction process. The use of stable isotope-labeled internal standards is also critical for accurate quantification. researchgate.net Furthermore, the development of specialized collection cocktails containing a mixture of protease inhibitors is essential to prevent the ex vivo formation and degradation of kinin peptides. nih.govnih.gov

Future efforts in this area will likely focus on the development of even more sensitive and high-throughput analytical methods. This could involve the use of microfluidics and novel mass spectrometry techniques to further improve detection limits and reduce sample volume requirements. The development of validated methods for a wider range of bradykinin fragments, including bradykinin (1-3), will be essential for a comprehensive understanding of the kallikrein-kinin system.

Advanced Structural Biology and Computational Modeling for Mechanistic Understanding

Advanced structural biology techniques and computational modeling are powerful tools for gaining a mechanistic understanding of how bradykinin (1-3) interacts with its molecular targets and elicits its biological effects.

While the three-dimensional structure of full-length bradykinin bound to its B2 receptor has been investigated, similar structural information for bradykinin (1-3) and its putative receptor is currently lacking. nih.govbiorxiv.org Determining the high-resolution structure of the bradykinin (1-3)-receptor complex is a key future goal. Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to achieve this.

Computational modeling, including molecular dynamics (MD) simulations, can provide valuable insights into the conformational dynamics of bradykinin (1-3) and its interactions with potential binding partners. nih.govresearchgate.net These simulations can help to identify key amino acid residues involved in binding and activation, and can guide the design of mutagenesis experiments to validate these predictions. nih.gov

Homology modeling can be used to generate putative models of the bradykinin (1-3) receptor, based on the known structures of other related receptors. nih.gov These models can then be used for docking simulations to predict the binding mode of bradykinin (1-3) and to design novel agonists and antagonists. nih.gov

By combining experimental structural data with computational modeling, researchers can build a detailed picture of the molecular basis of bradykinin (1-3) signaling. This knowledge will be crucial for the rational design of new therapeutic agents that specifically target this novel pathway.

Q & A

Basic: What are the methodological considerations for ensuring the stability of Bradykinin (1-3) during storage and experimental use?

Bradykinin (1-3) is typically stored at 10 mM in DMSO to prevent degradation, as indicated in safety data sheets . Key steps include:

  • Temperature Control : Aliquot and store at -20°C to avoid freeze-thaw cycles.
  • Solvent Compatibility : Use anhydrous DMSO to minimize hydrolysis.
  • Validation : Pre-experiment stability assays (e.g., HPLC or mass spectrometry) should confirm peptide integrity .

Basic: What in vitro models are most effective for studying Bradykinin (1-3)’s biological activity?

Common models include:

  • Cell-Based Assays : Endothelial or smooth muscle cells to measure vasodilation via calcium flux or nitric oxide release.
  • Receptor Binding Studies : Competitive ELISA or fluorescence polarization using B1/B2 receptor-expressing systems.
  • Kinase Activity Assays : Monitor downstream signaling (e.g., MAPK pathways) using phospho-specific antibodies . Ensure reproducibility by standardizing cell passage numbers and culture conditions .

Advanced: How can researchers optimize mass spectrometry (MS) parameters for detecting Bradykinin (1-3) in complex biological matrices?

Key methodological steps:

  • Mobile Phase Optimization : Adjust acetonitrile/water ratios with 0.1% formic acid to enhance ionization efficiency (Figure 6, ).
  • Collision Energy Calibration : Use tandem MS (MS/MS) to fragment precursor ions (m/z 1060.21) while minimizing noise.
  • Matrix Effects Mitigation : Solid-phase extraction (SPE) or immunoaffinity depletion to reduce interference from serum proteins .

Advanced: How should contradictory findings about Bradykinin (1-3)’s receptor binding affinities be addressed methodologically?

Strategies include:

  • Meta-Analysis : Systematically compare study conditions (e.g., pH, ionic strength) that influence binding kinetics .
  • Cross-Validation : Replicate experiments using orthogonal techniques (e.g., surface plasmon resonance vs. radioligand assays).
  • Contextual Reporting : Document buffer composition, temperature, and receptor isoform specificity to identify confounding variables .

Advanced: What frameworks guide the design of studies integrating in silico and in vitro approaches for Bradykinin (1-3) research?

Apply the FINER criteria :

  • Feasibility : Use molecular dynamics simulations to prioritize binding conformations before wet-lab validation.
  • Novelty : Combine machine learning (e.g., QSAR models) with mutagenesis to predict and test functional residues.
  • Ethical/Relevance : Align with translational goals, such as targeting inflammatory pathways .

Basic: What are the best practices for documenting experimental protocols involving Bradykinin (1-3)?

Follow chemistry lab reporting standards:

  • Materials & Methods : Specify peptide source, purity (≥95% by HPLC), and reconstitution protocols.
  • Negative Controls : Include vehicle (DMSO) controls and protease inhibitors to confirm activity.
  • Data Transparency : Share raw spectra or chromatograms in supplementary files for reproducibility .

Advanced: How can systematic reviews be structured to synthesize fragmented literature on Bradykinin (1-3)’s role in inflammatory pathways?

  • Scoping Methodology : Use Arksey & O’Malley’s framework to map study types, models, and outcomes .
  • Inclusion Criteria : Prioritize peer-reviewed studies with quantitative dose-response data.
  • Gap Analysis : Highlight understudied areas (e.g., cross-talk with complement systems) for future research .

Basic: What statistical tools are appropriate for analyzing dose-response data in Bradykinin (1-3) experiments?

  • Nonlinear Regression : Fit sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀ values.
  • Error Analysis : Report SEM and use ANOVA for multi-group comparisons.
  • Power Analysis : Predefine sample sizes (n ≥ 3) to ensure detectability of ≥20% effect sizes .

Advanced: What strategies improve reproducibility when studying Bradykinin (1-3)’s interactions with protease inhibitors?

  • Standardized Assay Buffers : Use Tris-HCl (pH 7.4) with 0.01% BSA to mimic physiological conditions.
  • Kinetic Monitoring : Track cleavage rates via fluorogenic substrates rather than endpoint measurements.
  • Blinded Experiments : Assign peptide preparation and data analysis to separate team members .

Advanced: How can researchers design CRISPR-edited models to investigate Bradykinin (1-3)’s gene regulatory effects?

  • Target Selection : Knock out B1/B2 receptors in endothelial cells using sgRNA validated via Sanger sequencing.
  • Phenotypic Screens : Measure transcriptional changes (RNA-seq) and functional outputs (vascular permeability).
  • Off-Target Controls : Include scramble sgRNA and rescue experiments with wild-type receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.